3-(2-oxo-3H-1,3,4-oxadiazol-5-yl)benzaldehyde
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Overview
Description
3-(2-oxo-3H-1,3,4-oxadiazol-5-yl)benzaldehyde is a heterocyclic compound that features a five-membered oxadiazole ring fused with a benzaldehyde moiety. The oxadiazole ring consists of two nitrogen atoms, one oxygen atom, and two carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxo-3H-1,3,4-oxadiazol-5-yl)benzaldehyde typically involves the cyclization of hydrazide derivatives with aldehydes. One common method includes the use of iodine as a catalyst for oxidative cyclization. The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃), which facilitates the cyclization and cleavage of C–C bonds .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(2-oxo-3H-1,3,4-oxadiazol-5-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃)
Major Products
Oxidation: Formation of 3-(2-oxo-3H-1,3,4-oxadiazol-5-yl)benzoic acid.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted benzaldehyde derivatives
Scientific Research Applications
3-(2-oxo-3H-1,3,4-oxadiazol-5-yl)benzaldehyde has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including anticancer, antibacterial, and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anticancer and antiviral activities.
Industry: Utilized in the development of high-energy materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 3-(2-oxo-3H-1,3,4-oxadiazol-5-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific enzymes and signaling pathways. The compound’s antibacterial and antifungal activities are linked to its ability to disrupt the cell membrane integrity of microorganisms .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another regioisomer of oxadiazole with different electronic properties.
1,2,5-Oxadiazole (Furazan): Known for its high-energy properties and applications in energetic materials.
1,3,4-Oxadiazole Derivatives: Various derivatives with different substituents that exhibit unique biological and chemical properties
Uniqueness
3-(2-oxo-3H-1,3,4-oxadiazol-5-yl)benzaldehyde is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its combination of the oxadiazole ring and benzaldehyde moiety makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H6N2O3 |
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Molecular Weight |
190.16 g/mol |
IUPAC Name |
3-(2-oxo-3H-1,3,4-oxadiazol-5-yl)benzaldehyde |
InChI |
InChI=1S/C9H6N2O3/c12-5-6-2-1-3-7(4-6)8-10-11-9(13)14-8/h1-5H,(H,11,13) |
InChI Key |
ZBNAJLVTLKONIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NNC(=O)O2)C=O |
Origin of Product |
United States |
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